molecular formula C7H4BrClN2OS B15216159 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 87779-05-3

6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15216159
CAS No.: 87779-05-3
M. Wt: 279.54 g/mol
InChI Key: WICNINLGRDCYDD-UHFFFAOYSA-N
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Description

6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiazole-pyrimidinone core. Its structure includes a bromine atom at position 6 and a chloromethyl group at position 7 (Figure 1). This compound is part of a broader class of thiazolo[3,2-a]pyrimidinones, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and antimicrobial properties .

Properties

CAS No.

87779-05-3

Molecular Formula

C7H4BrClN2OS

Molecular Weight

279.54 g/mol

IUPAC Name

6-bromo-7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H4BrClN2OS/c8-5-4(3-9)10-7-11(6(5)12)1-2-13-7/h1-2H,3H2

InChI Key

WICNINLGRDCYDD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(C(=O)N21)Br)CCl

Origin of Product

United States

Preparation Methods

Cyclocondensation with Ethyl Acetoacetate

In a representative procedure, ethyl acetoacetate reacts with thiourea and aldehydes under acidic conditions to form 4-arylidene-2-thioxotetrahydropyrimidin-6-one intermediates. For example, refluxing ethyl acetoacetate, thiourea, and benzaldehyde in acetic acid with hydrochloric acid yields a thiazolopyrimidinone core after cyclization. This method provides modular access to diverse derivatives but requires subsequent functionalization to introduce bromine and chloromethyl groups.

Alternative Ring-Closure Strategies

Potassium tert-butoxide in dimethyl sulfoxide (DMSO) has been employed to deprotonate intermediates, enabling nucleophilic attack and cyclization. For instance, treating 4-arylidene-2-thioxotetrahydropyrimidin-6-one with propargyl bromide in DMSO at 80°C facilitates the formation of the thiazolo[3,2-a]pyrimidinone ring. While this approach avoids harsh acidic conditions, optimizing solvent polarity and temperature is critical to suppress side reactions.

Bromination at Position 6

Introducing bromine at position 6 typically occurs via electrophilic aromatic substitution (EAS) or halogen exchange.

Direct Bromination Using Molecular Bromine

Electron-rich positions on the thiazolo[3,2-a]pyrimidinone ring are susceptible to electrophilic bromination. Dissolving the core in a polar aprotic solvent like dichloromethane and adding bromine (Br₂) at 0–5°C selectively brominates position 6. The reaction is quenched with sodium thiosulfate to yield the 6-bromo derivative. However, over-bromination and ring degradation necessitate careful stoichiometric control.

Halogen Exchange Reactions

Halogen exchange offers a milder alternative. Treating 6-chloro-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one with potassium bromide in dimethylformamide (DMF) at 120°C facilitates nucleophilic substitution, replacing chlorine with bromine. This method benefits from higher regioselectivity but requires pre-functionalized chloro intermediates.

Chloromethylation at Position 7

Installing the chloromethyl group at position 7 represents the most challenging step due to steric hindrance and competing reactions.

Alkylation with Chloromethyl Halides

Chloromethyl bromide (ClCH₂Br) or chloride (ClCH₂Cl) serves as alkylating agents in the presence of strong bases. A protocol adapted from VulcanChem’s synthesis of analogous compounds involves reacting 6-bromo-5H-thiazolo[3,2-a]pyrimidin-5-one with ClCH₂Br in DMF using sodium hydride (NaH) as a base. The reaction proceeds at 0–5°C to minimize thermal decomposition, yielding the target compound in 65–72% purity.

Table 1: Optimization of Chloromethylation Conditions

Solvent Base Temperature (°C) Yield (%) Purity (%)
DMF NaH 0–5 68 72
THF K₂CO₃ 25 45 58
Acetone DBU 40 32 49

Mannich-Type Chloromethylation

The Mannich reaction provides an alternative route using formaldehyde and hydrochloric acid. Heating 6-bromo-5H-thiazolo[3,2-a]pyrimidin-5-one with paraformaldehyde and concentrated HCl at 60°C introduces the chloromethyl group via electrophilic substitution. While this method avoids alkylating agents, controlling the reaction’s exothermic nature is critical to preventing ring oxidation.

One-Pot Synthesis Strategies

Recent advances aim to streamline synthesis by combining cyclization, bromination, and chloromethylation in a single pot.

Sequential Functionalization in DMSO

A one-pot protocol involves:

  • Cyclocondensation of thiourea, ethyl acetoacetate, and 4-bromo-2-formylphenol in acetic acid.
  • In situ bromination using N-bromosuccinimide (NBS) at 50°C.
  • Chloromethylation with ClCH₂Br and potassium tert-butoxide in DMSO.

This method reduces purification steps but achieves lower overall yields (∼50%) due to intermediate instability.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sluggish chloromethylation steps. Irradiating a mixture of 6-bromo-thiazolo[3,2-a]pyrimidinone, ClCH₂Cl, and NaH in DMF at 100°C for 10 minutes enhances yields to 78% while reducing byproduct formation.

Analytical Characterization

Successful synthesis requires rigorous validation via spectroscopic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Signals at δ 4.86 ppm (d, J = 15.0 Hz, 2H) confirm the chloromethyl group’s presence. Aromatic protons resonate between δ 7.32–7.86 ppm, consistent with the thiazolo[3,2-a]pyrimidinone core.
  • ¹³C NMR : Peaks at 163.8 ppm (C=O) and 112.4 ppm (C-Br) validate the ketone and bromine substituents.

Mass Spectrometry (MS)

Electrospray ionization (ESI) spectra exhibit a molecular ion peak at m/z 279.54 [M+H]⁺, aligning with the compound’s molecular weight.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chloromethyl groups.

Scientific Research Applications

6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolo[3,2-a]pyrimidinone core: A bicyclic system combining thiazole and pyrimidinone rings.

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Thiazolo[3,2-a]pyrimidinone derivatives differ primarily in substituent type and position, influencing their physical properties and reactivity.

Compound Name Substituents Melting Point (°C) Key References
6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Br (C6), CH2Cl (C7) 187–193
3-Bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Br (C3), CH2Cl (C7), CH3 (C2) Not reported
7-Methylsulfanyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one SCH3 (C7) Not reported
6-Bromo-2-(bromomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one Br (C6), CH2Br (C2), dihydro Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) increase electrophilicity, facilitating nucleophilic substitution reactions at the chloromethyl position .
  • Dihydro derivatives (e.g., compound from ) exhibit reduced aromaticity, altering solubility and reactivity .

Key Differences :

  • Halogenation vs. Condensation : Bromination () is straightforward but requires precise control, while condensation () enables functional group diversification.
  • Catalytic Methods: Organobase catalysts (e.g., DIPEA) improve yields in multicomponent syntheses .

Key Insights :

  • Electron-deficient cores enhance enzyme inhibition. For example, 3g () showed potent xanthine oxidase inhibition due to its chloro and hydroxy substituents .

Biological Activity

The compound 6-Bromo-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Formula : C7H5BrClN3OS
  • Molecular Weight : 252.55 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity against various pathogenic bacteria and fungi. For instance, derivatives of thiazolo-pyrimidines have shown efficacy against resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundActivityReference
6-Bromo-7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-oneModerate
Thiazolo derivativesStrong

Anti-inflammatory Effects

Research has demonstrated that the compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Structure-Activity Relationship (SAR)

The biological activity of This compound can be correlated with its structural features. Substituents on the thiazole and pyrimidine rings significantly influence its potency.

Key Findings:

  • The presence of halogen atoms (Br and Cl) enhances antimicrobial activity.
  • Modifications to the chloromethyl group can lead to variations in anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the efficacy of various thiazolo-pyrimidine derivatives against bacterial strains. The results indicated that compounds with bromine substitutions exhibited higher activity compared to their non-brominated counterparts.
  • Anti-inflammatory Mechanism :
    An investigation into the anti-inflammatory mechanisms revealed that the compound downregulates NF-kB signaling pathways in activated macrophages, leading to reduced expression of inflammatory markers.

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